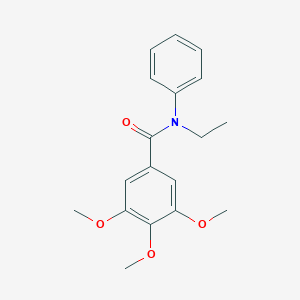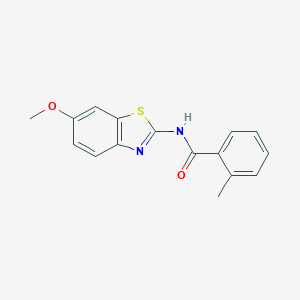![molecular formula C14H22O3 B263823 5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone, also known as Methyl jasmonate (MeJA), is a plant hormone that plays a significant role in plant growth, development, and response to environmental stress. MeJA is a naturally occurring compound found in the essential oils of various plants, including jasmine, lemon, and bergamot. In recent years, MeJA has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用机制
MeJA exerts its effects on plants and animals through various mechanisms. In plants, MeJA acts as a signaling molecule that regulates various physiological processes, including seed germination, root growth, and defense against pathogens and herbivores. In animals, MeJA has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MeJA has been shown to have various biochemical and physiological effects on plants and animals. In plants, MeJA induces the production of various secondary metabolites, including alkaloids, flavonoids, and terpenoids, which are involved in plant defense against herbivores and pathogens. In animals, MeJA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
MeJA has several advantages and limitations for lab experiments. One advantage is its ability to induce gene expression in plants, making it a useful tool for studying gene regulation. Another advantage is its potential applications in various fields, including agriculture, medicine, and biotechnology. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results.
未来方向
There are several future directions for research on MeJA. One direction is the development of new methods for synthesizing MeJA, which can improve its purity and yield. Another direction is the identification of new targets for MeJA in plants and animals, which can provide insights into its mode of action. Additionally, further studies are needed to investigate the potential applications of MeJA in various fields, including agriculture, medicine, and biotechnology.
In conclusion, MeJA is a naturally occurring compound with potential applications in various fields, including agriculture, medicine, and biotechnology. Its mechanisms of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research on MeJA is needed to explore its potential applications and to improve our understanding of its mode of action.
合成方法
MeJA can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of jasmonic acid with methanol in the presence of a catalyst. The extraction method involves the isolation of MeJA from the essential oils of plants using various techniques such as steam distillation and solvent extraction.
科学研究应用
MeJA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, MeJA has been shown to enhance plant growth, increase crop yield, and improve plant resistance to environmental stress. In medicine, MeJA has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biotechnology, MeJA has been used as an inducer of gene expression and as a tool for plant tissue culture.
属性
分子式 |
C14H22O3 |
|---|---|
分子量 |
238.32 g/mol |
IUPAC 名称 |
(2R)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10?,11?,12?,14-/m1/s1 |
InChI 键 |
URWJVUPZIGIVFZ-GSPOMADGSA-N |
手性 SMILES |
CC1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C |
SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
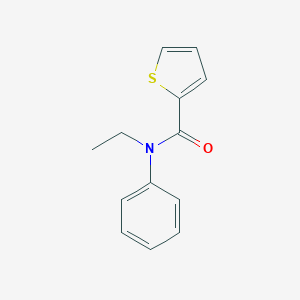
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

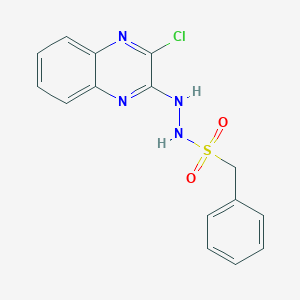
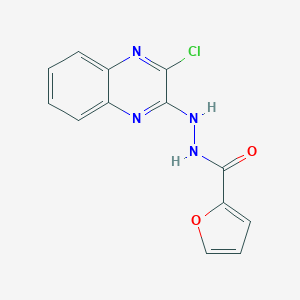
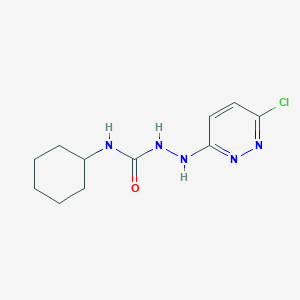
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
